molecular formula C16H16O4 B14208433 Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate CAS No. 721968-33-8

Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate

Cat. No.: B14208433
CAS No.: 721968-33-8
M. Wt: 272.29 g/mol
InChI Key: VXLUVSMVLXOVQK-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a prop-2-yn-1-yl group attached to a phenyl ring, which is further substituted with a methoxy group and another prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate can be achieved through a multi-step process involving the following key steps:

    Esterification: The initial step involves the esterification of 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid with prop-2-yn-1-ol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ester in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved efficiency. The use of automated systems for monitoring and controlling the reaction parameters further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The presence of the prop-2-yn-1-yl group allows for covalent modification of target proteins, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-ylbenzene
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 3-methoxy-4-(prop-2-yn-1-yl)benzoic acid

Uniqueness

Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

721968-33-8

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

prop-2-ynyl 3-(3-methoxy-4-prop-2-ynoxyphenyl)propanoate

InChI

InChI=1S/C16H16O4/c1-4-10-19-14-8-6-13(12-15(14)18-3)7-9-16(17)20-11-5-2/h1-2,6,8,12H,7,9-11H2,3H3

InChI Key

VXLUVSMVLXOVQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)OCC#C)OCC#C

Origin of Product

United States

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